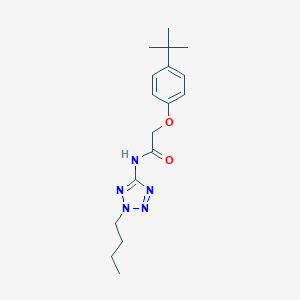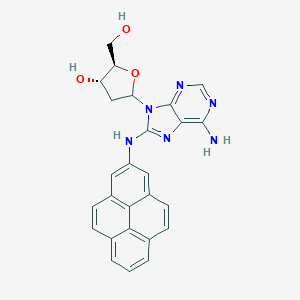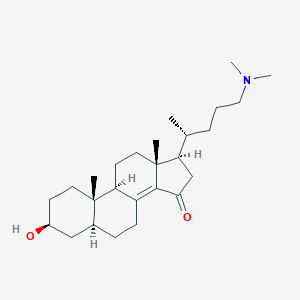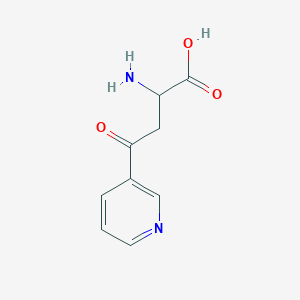![molecular formula C19H19N3O4S B237759 N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as Compound X, is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X involves the inhibition of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Specifically, this compound X inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. This compound X also inhibits the activity of the protein kinase B (Akt), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound X has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound X has been found to reduce inflammation in the body and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X in lab experiments is its ability to selectively target cancer cells and reduce inflammation in the body. Additionally, this compound X has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's disease. However, one limitation of using this compound X in lab experiments is its potential toxicity and side effects, which need to be further studied.
将来の方向性
For research on N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X include investigating its potential in combination therapy with other anti-cancer drugs, as well as its potential in treating other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound X and to investigate its potential toxicity and side effects.
合成法
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X has been synthesized using different methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminobenzoic acid and 2-methylpropanoyl chloride. The resulting product is then treated with thiourea to yield this compound X. Another method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 3-aminobenzoic acid and 2-methylpropanoyl isothiocyanate, followed by the reaction with ammonia to yield this compound X.
科学的研究の応用
N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide X has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound X has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, this compound X has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
N-[[3-(2-methylpropanoylamino)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-11(2)17(23)20-13-4-3-5-14(9-13)21-19(27)22-18(24)12-6-7-15-16(8-12)26-10-25-15/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,21,22,24,27) |
InChIキー |
UYRFBOJBKFJRKF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
